molecular formula C8H11ClN2O B8775701 Pyrimidine, 4-chloro-2-(1,1-dimethylethoxy)-

Pyrimidine, 4-chloro-2-(1,1-dimethylethoxy)-

Cat. No.: B8775701
M. Wt: 186.64 g/mol
InChI Key: CQIGAIQMXHANAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, 4-chloro-2-(1,1-dimethylethoxy)- is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrimidine, 4-chloro-2-(1,1-dimethylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 4-chloro-2-(1,1-dimethylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxy]pyrimidine

InChI

InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3

InChI Key

CQIGAIQMXHANAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

After dissolving 2.00 g of 2,4-dichloropyrimidine in 30 ml of tert-butanol, 1.58 g of potassium tert-butoxide was added while stirring and the mixture was stirred overnight at room temperature. The reaction mixture was poured onto ice and extraction was performed with ethyl acetate. The organic layer was washed with water and saturated brine in that order and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (solvent: n-hexane/ethyl acetate), to obtain 2-tert-butoxy-4-chloropyrimidine (0.40 g, 16% yield) and 4-tert-butoxy-2-chloropyrimidine (1.28 g, 50% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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